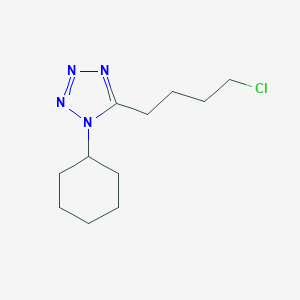

5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(4-chlorobutyl)-1-cyclohexyltetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19ClN4/c12-9-5-4-8-11-13-14-15-16(11)10-6-2-1-3-7-10/h10H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INTQSGGUSUSCTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NN=N2)CCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20459132 | |

| Record name | 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73963-42-5 | |

| Record name | 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73963-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073963425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.027 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole (CAS 73963-42-5)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole, a pivotal intermediate in modern pharmaceutical synthesis. Designed for the discerning researcher and drug development professional, this document moves beyond surface-level data to explore the causality behind its synthesis, its critical role in drug manufacturing, and the analytical methodologies required for its stringent quality control.

Strategic Importance in Pharmaceutical Synthesis

This compound (herein referred to as CCH-Cl) is an organic compound whose significance is intrinsically linked to its role as a key building block in the synthesis of Cilostazol.[1][2] Cilostazol is a potent phosphodiesterase III A (PDE3A) inhibitor used to treat intermittent claudication, exerting antithrombotic, vasodilatory, and cardiotonic effects.[1][3] The molecular architecture of CCH-Cl, featuring a reactive chlorobutyl side chain and a cyclohexyl-substituted tetrazole ring, makes it an ideal precursor for the alkylation of the quinolinone core of Cilostazol.[1]

The tetrazole ring itself is a critical pharmacophore in medicinal chemistry. It often serves as a metabolically stable bioisostere for a carboxylic acid group, capable of improving physicochemical properties such as lipophilicity and bioavailability of the final active pharmaceutical ingredient (API).[4][5] This strategic substitution is a cornerstone of modern drug design, making intermediates like CCH-Cl highly valuable.

Physicochemical and Spectroscopic Profile

CCH-Cl is a white to off-white crystalline solid under standard conditions.[1][3] A thorough understanding of its physical and spectral properties is fundamental for its identification, quality assessment, and process control.

Core Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 73963-42-5 | [1][6] |

| Molecular Formula | C₁₁H₁₉ClN₄ | [3][6] |

| Molecular Weight | 242.75 g/mol | [3][6] |

| Appearance | White to off-white solid | [1][3] |

| Melting Point | 49-52 °C | [1][3] |

| Solubility | Soluble in organic solvents like ethanol and chloroform; limited solubility in water. | [1] |

| Predicted pKa | 1.23 ± 0.10 | [1][3] |

Spectroscopic Characterization

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: (CDCl₃, 400 MHz)

-

Cyclohexyl Protons: A complex multiplet is expected in the δ 1.2–2.0 ppm range.

-

Chlorobutyl Chain: A triplet corresponding to the methylene group adjacent to the chlorine atom (-CH₂Cl) is typically observed between δ 3.4–3.6 ppm.[2]

-

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific public data is scarce, commercial suppliers confirm the structure using ¹³C NMR.[7] Expected signals would include those for the four distinct carbons of the chlorobutyl chain, the six carbons of the cyclohexyl ring, and the single carbon of the tetrazole ring.

-

Infrared (IR) Spectroscopy:

-

Mass Spectrometry (MS): The presence of chlorine provides a characteristic isotopic pattern (M, M+2 in an approximate 3:1 ratio) that aids in identification. In positive ion mode electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ would be expected at m/z 243.[4] Fragmentation in tetrazoles can be complex, but common pathways involve the loss of nitrogen (N₂) or hydrazoic acid (HN₃).[8]

Synthesis and Mechanistic Insights

The synthesis of CCH-Cl is a multi-step process that demands precise control over reaction conditions to ensure high yield and purity. The most common synthetic routes start from 5-chlorovaleronitrile and cyclohexanol.[7][9]

Synthetic Workflow

The overall synthesis can be visualized as a two-stage process: the formation of an amide intermediate followed by cyclization to the tetrazole.

Caption: Synthetic workflow for CCH-Cl production.

Step-by-Step Experimental Protocol

The following protocol is a synthesis of methodologies described in the patent literature, providing a robust framework for laboratory-scale production.[2]

Stage 1: Synthesis of N-(5-chloro-n-pentanoyl)cyclohexylamine

-

Reaction Setup: In a suitable reaction vessel, charge toluene.

-

Reactant Addition: Add N-(5-chloropentanoyl)-cyclohexylamine to the toluene at room temperature (~20 °C) and stir until fully dissolved.

-

Iminochloride Formation: Cool the solution to 0-5 °C and slowly add phosphorus pentachloride (PCl₅) portion-wise, maintaining the temperature. After the addition is complete, allow the mixture to warm to room temperature and stir for approximately 3 hours. The reaction progress can be monitored by techniques such as TLC or HPLC until the starting amide is consumed.

Stage 2: Tetrazole Ring Formation

-

Azide Addition: To the resulting iminochloride solution, add trimethylsilyl azide (TMS-N₃).

-

Cyclization: Maintain the reaction mixture at room temperature (~20 °C) with stirring for approximately 16-18 hours. This step is the key [3+2] cycloaddition that forms the tetrazole ring.

-

Work-up and Purification:

-

Quench the reaction by carefully adding water.

-

Separate the organic phase.

-

Wash the organic phase with water and then a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude product.

-

-

Recrystallization: Purify the crude solid by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and petroleum ether, to obtain CCH-Cl as a white crystalline solid with a purity of >99% (by HPLC).[7] A reported molar yield for this process is approximately 93%.[2]

Causality Note: The use of PCl₅ is critical for activating the amide carbonyl for cyclization. Trimethylsilyl azide is often preferred over hydrazoic acid due to its higher boiling point and improved safety profile.[4]

Application in Cilostazol Synthesis

The primary and most critical application of CCH-Cl is the synthesis of Cilostazol via N-alkylation of 6-hydroxy-3,4-dihydroquinolin-2(1H)-one.

Caption: N-alkylation reaction to form Cilostazol.

This reaction is a nucleophilic substitution where the phenoxide, generated from the hydroxyquinolinone by a base, attacks the electrophilic carbon of the chlorobutyl chain, displacing the chloride ion. The choice of base and solvent is crucial for optimizing the reaction rate and minimizing side products.

Analytical Methodologies and Impurity Profiling

The quality of CCH-Cl is paramount, as impurities can carry over into the final API. The primary alkyl chloride functional group is a known structural alert for genotoxicity, necessitating highly sensitive analytical methods to ensure its levels are controlled.[4][10]

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is the method of choice for the quantification of CCH-Cl, especially at trace levels as a potential impurity in Cilostazol.

Recommended Protocol: HPLC-MS Limit Test [4][10]

-

Instrumentation: HPLC system coupled with a single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.

-

Flow Rate: ~1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection (MS): ESI in positive ion mode, monitoring for the protonated molecule [M+H]⁺ at m/z 243 using Selected Ion Monitoring (SIM).

-

Retention Time: Under typical C18 conditions, CCH-Cl has a retention time of approximately 16.3 minutes.[4][10]

-

Validation: The method should be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity (R² ≥ 0.99), accuracy (recovery 90-110%), and a limit of quantification (LOQ) appropriate for controlling potential genotoxic impurities (typically in the low ppm range relative to the API).[10]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a viable alternative for purity testing, particularly for identifying volatile or semi-volatile impurities. Given the thermal lability of some tetrazoles, method development requires care.

General GC-MS Protocol Considerations [11]

-

Column: A low-to-mid polarity column, such as a VF-624ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm), is suitable for analyzing alkyl halides.

-

Injection: Split/splitless injection at a temperature optimized to ensure volatilization without degradation.

-

Oven Program: A temperature gradient program is necessary to separate starting materials, the main component, and any potential by-products.

-

MS Detection: Electron Ionization (EI) at 70 eV, scanning a suitable mass range (e.g., m/z 40-300).

Common Process-Related Impurities

A critical aspect of process development is the identification and control of impurities. In the synthesis of CCH-Cl, impurities can arise from the starting materials or side reactions.

-

Unreacted Starting Materials: Residual 5-chlorovaleronitrile or N-cyclohexyl-5-chloropentanamide.

-

Dichlorinated Impurity: The presence of dichlorinated species in the 5-chlorovaleronitrile starting material can lead to the formation of 5-(4,4-dichlorobutyl)-1-cyclohexyl-1H-tetrazole . This impurity can carry through to the final Cilostazol synthesis and is a known process-related impurity.

Control of these impurities is achieved through the purification of starting materials and the final recrystallization of CCH-Cl.

Safety, Handling, and Storage

As a chemical intermediate, CCH-Cl requires careful handling in a controlled laboratory or manufacturing environment.

-

Hazard Classification: Classified as a flammable solid, and causes skin and serious eye irritation.[3][6]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety goggles.[3]

-

Handling: Handle in a well-ventilated area, such as a fume hood, to avoid inhalation of dust. Use non-sparking tools and prevent the build-up of electrostatic charge.[3]

-

Storage: Store in a tightly sealed container in a dry, cool place. Recommended storage temperature is between 2-8 °C.[3]

Conclusion

This compound is more than a mere intermediate; it is an enabling molecule in the synthesis of the cardiovascular drug Cilostazol. Its synthesis requires a nuanced understanding of organic reaction mechanisms, and its analysis demands sophisticated techniques to ensure the highest standards of purity required for pharmaceutical manufacturing. This guide has provided a comprehensive framework for understanding and utilizing this critical compound, grounding its practical application in the principles of chemical causality and analytical rigor.

References

-

This compound: Comprehensive Overview and Applications. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- CN100462360C - N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole synthesis method.

-

Bray, L., et al. (2015). A Validated HPLC/MS Limit Test Method for a Potential Genotoxic Impurity in Cilostazol and its Quantification in the API and in the Commercially Available Drug Product. Scientia Pharmaceutica, 83(2), 269–278. [Link]

- US 2007/0027325 A1 - PROCESS FOR THE PREPARATION OF CILOSTAZOL AND OF THE INTERMEDIATES THEREOF.

-

Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. (2021). Hilaris Publisher. [Link]

-

This compound. PubChem. [Link]

-

Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. (2022). Molecules, 27(14), 4437. [Link]

-

Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. Shimadzu. [Link]

- Synthesis method of N-cyclohexyl-5- (4-chlorobutyl) -1H-tetrazole.

-

This compound. CAS Common Chemistry. [Link]

-

1-Cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole, min 98% (HPLC), 100 grams. CP Lab Safety. [Link]

-

Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography. CORE. [Link]

-

Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. [Link]

Sources

- 1. This compound | 73963-42-5 | Benchchem [benchchem.com]

- 2. 73963-42-5|this compound|BLD Pharm [bldpharm.com]

- 3. 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole | 73963-42-5 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound | C11H19ClN4 | CID 11218739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. dev.klivon.com [dev.klivon.com]

- 8. CN111233777A - Synthesis method of N-cyclohexyl-5- (4-chlorobutyl) -1H-tetrazole - Google Patents [patents.google.com]

- 9. A Validated HPLC/MS Limit Test Method for a Potential Genotoxic Impurity in Cilostazol and its Quantification in the API and in the Commercially Available Drug Product - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of 1-Cyclohexyl-5-(4-chlorobutyl)tetrazole

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical characteristics of 1-Cyclohexyl-5-(4-chlorobutyl)tetrazole (CAS No. 73963-42-5). As a crucial intermediate in the synthesis of the phosphodiesterase inhibitor Cilostazol, a thorough understanding of this compound's properties is paramount for researchers, process chemists, and drug development professionals.[1][2] This document delineates the molecular identity, structural features, and key physicochemical parameters such as solubility, pKa, and lipophilicity (logP). Furthermore, it provides detailed, field-proven experimental protocols for the determination of these properties, grounded in internationally recognized standards. The guide also explores the expected spectroscopic profile of the molecule, offering insights into its structural elucidation by Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Introduction: The Pivotal Role in Pharmaceutical Synthesis

1-Cyclohexyl-5-(4-chlorobutyl)tetrazole is a heterocyclic organic compound that has garnered significant attention within the pharmaceutical industry.[1] Its primary and most critical application lies in its role as a key building block in the multi-step synthesis of Cilostazol.[1][2] Cilostazol is a medication used to alleviate the symptoms of intermittent claudication in individuals with peripheral vascular disease.[2] The molecular architecture of 1-Cyclohexyl-5-(4-chlorobutyl)tetrazole, featuring a reactive chlorobutyl side chain and a stable tetrazole ring, makes it an ideal precursor for constructing the final active pharmaceutical ingredient (API).[1] Consequently, a deep and practical understanding of its physicochemical properties is not merely academic; it is a prerequisite for optimizing reaction conditions, ensuring purity, and developing robust and scalable manufacturing processes.

Molecular Identity and Structural Elucidation

The unambiguous identification of 1-Cyclohexyl-5-(4-chlorobutyl)tetrazole is the foundation of its application. This section details its fundamental identifiers and the spectroscopic techniques used to confirm its structure.

Chemical Identity

The compound is systematically named and identified by several key descriptors:

| Identifier | Value |

| CAS Number | 73963-42-5[1] |

| Molecular Formula | C₁₁H₁₉ClN₄[3] |

| Molecular Weight | 242.75 g/mol [3] |

| IUPAC Name | 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole[4] |

| Synonyms | 1-Cyclohexyl-5-(4-chlorobutyl)-1,2,3,4-tetrazole, Cilostazol Impurity 1[3][5] |

Structural Confirmation: A Spectroscopic Approach

The structural integrity of 1-Cyclohexyl-5-(4-chlorobutyl)tetrazole is typically confirmed through a suite of spectroscopic methods. While a comprehensive certificate of analysis from a reputable supplier will include detailed spectra, this section outlines the expected characteristic signals.[3]

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For 1-Cyclohexyl-5-(4-chlorobutyl)tetrazole, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its key structural features.

-

C-H Stretching (Aliphatic): Strong absorptions in the 2850-3000 cm⁻¹ region, indicative of the C-H bonds in the cyclohexyl and chlorobutyl moieties.

-

Tetrazole Ring Vibrations: A series of absorptions, often around 1450 cm⁻¹, corresponding to the stretching and bending vibrations of the tetrazole ring.[6]

-

C-Cl Stretch: An absorption in the fingerprint region, typically between 600-800 cm⁻¹, corresponding to the carbon-chlorine bond.[6]

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum will show distinct signals for the protons of the cyclohexyl ring and the chlorobutyl chain. The cyclohexyl protons are expected to appear as a complex multiplet in the upfield region (δ 1.2–2.0 ppm).[6] The protons on the chlorobutyl chain will appear as distinct multiplets, with the methylene group attached to the chlorine atom (-CH₂Cl) being the most downfield (typically a triplet around δ 3.4–3.6 ppm) due to the electron-withdrawing effect of the chlorine.[6]

-

¹³C NMR: The carbon NMR spectrum will provide a count of the unique carbon environments. One would expect to see signals corresponding to the carbons of the cyclohexyl ring, the four distinct carbons of the chlorobutyl chain, and the carbon atom within the tetrazole ring. The tetrazole carbon typically appears significantly downfield.

Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula through the analysis of isotopic patterns.

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (242.75 g/mol ).

-

Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit a characteristic M+2 peak that is about one-third the intensity of the molecular ion peak. This is a definitive indicator of the presence of a single chlorine atom in the molecule.

Core Physicochemical Properties

The physical and chemical properties of 1-Cyclohexyl-5-(4-chlorobutyl)tetrazole dictate its behavior in various solvents and reaction conditions. These parameters are critical for process development, formulation, and safety assessments.

Physical State and Thermal Properties

| Property | Value | Source |

| Appearance | White to off-white solid/crystalline powder | [3] |

| Melting Point | 84.5-86.5 °C | [3] |

| Boiling Point | 425.2 ± 24.0 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [3] |

Solubility Profile

Solubility is a critical parameter influencing reaction kinetics, purification, and formulation. 1-Cyclohexyl-5-(4-chlorobutyl)tetrazole is generally soluble in organic solvents and has limited solubility in water.

-

Qualitative Solubility: Soluble in organic solvents such as ethanol and chloroform.[1]

-

Aqueous Solubility: Limited solubility in water.[1] A more precise experimental determination is crucial for many applications.

The causality behind this experimental choice is the need for a standardized, reproducible method to quantify the aqueous solubility, which is a key parameter for environmental fate assessment and for understanding its behavior in aqueous process streams. The flask method, described in OECD Guideline 105, is suitable for substances with solubility above 10⁻² g/L.

Principle: A supersaturated solution of the compound in water is prepared and allowed to equilibrate. The concentration of the compound in the saturated aqueous solution is then determined analytically.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of 1-Cyclohexyl-5-(4-chlorobutyl)tetrazole to a known volume of deionized water in a flask.

-

Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 20 ± 0.5 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: Allow the mixture to stand at the same constant temperature to let the undissolved solid settle. Centrifugation may be used to facilitate separation.

-

Sampling: Carefully withdraw a sample from the clear aqueous phase, ensuring no solid particles are transferred.

-

Analysis: Determine the concentration of the compound in the sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Replication: The experiment should be performed in triplicate to ensure the reliability of the results.

Caption: Workflow for determining logP via the shake-flask method.

Synthesis and Purity

1-Cyclohexyl-5-(4-chlorobutyl)tetrazole is typically synthesized via a multi-step process. One common route involves the reaction of N-cyclohexyl-5-chloropentanamide with a chlorinating agent like phosphorus pentachloride, followed by cyclization with an azide source, such as hydrazoic acid or trimethylsilyl azide, to form the tetrazole ring. [1][7]The purity of the final product is crucial for its use in pharmaceutical manufacturing and is typically assessed by HPLC, with purities often exceeding 98%.

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the integrity of 1-Cyclohexyl-5-(4-chlorobutyl)tetrazole.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration at -20°C is recommended. [3]* Safety: Standard laboratory safety precautions should be observed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated fume hood.

Conclusion

1-Cyclohexyl-5-(4-chlorobutyl)tetrazole is a compound of significant industrial importance, primarily due to its role as a key intermediate in the synthesis of Cilostazol. This guide has provided a detailed overview of its fundamental physicochemical characteristics, grounded in both theoretical principles and established experimental protocols. A thorough understanding and experimental validation of its molecular structure, solubility, pKa, and lipophilicity are critical for optimizing its synthesis, ensuring its quality, and facilitating the development of safe and effective pharmaceuticals. The data and methodologies presented herein serve as a valuable resource for scientists and researchers engaged in the field of drug development and process chemistry.

References

-

Ningbo Inno Pharmchem Co., Ltd. (2025, March 6). This compound: Comprehensive Overview and Applications. Retrieved from [Link]

-

SynZeal. (n.d.). Cilostazol USP Related Compound B | 73963-62-9. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

-

HTS Biopharma. (n.d.). Cilostazol Impurity 1. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 73963-42-5 | Product Name : 5-(4-Chlorobutyl)-1-cyclohexyltetrazole. Retrieved from [Link]

- OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.

- OECD. (1981). Test No. 112: Dissociation Constants in Water. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.

- OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.

Sources

- 1. Investigation and structural elucidation of a new impurity in bulk drug of cilostazol by LC/MS/MS, FT-IR and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. dev.klivon.com [dev.klivon.com]

- 4. This compound | C11H19ClN4 | CID 11218739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. htsbiopharma.com [htsbiopharma.com]

- 6. This compound | 73963-42-5 | Benchchem [benchchem.com]

- 7. 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the molecular structure and conformational properties of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole. As a key intermediate in the synthesis of the phosphodiesterase-3 inhibitor Cilostazol, a thorough understanding of its three-dimensional architecture is critical for process optimization, impurity profiling, and the rational design of related compounds.[1][2] This document synthesizes available spectroscopic data, conformational principles, and insights from related structures to present a comprehensive analysis of the tetrazole core, the flexible chlorobutyl side chain, and the conformationally significant cyclohexyl moiety.

Introduction: A Pivotal Intermediate in Pharmaceutical Synthesis

This compound, with the CAS number 73963-42-5, is a white crystalline solid that serves as a crucial building block in organic synthesis.[1] Its primary significance lies in its role as a precursor to Cilostazol, a medication used to treat intermittent claudication.[2] The molecular structure, which combines a metabolically stable tetrazole ring with a reactive chlorobutyl chain and a bulky cyclohexyl group, imparts a unique combination of properties that are essential for its synthetic utility.[1] An understanding of its molecular geometry and preferred conformations is paramount for controlling reaction pathways and ensuring the stereochemical integrity of the final active pharmaceutical ingredient (API).

Molecular Structure and Key Physicochemical Properties

The fundamental attributes of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₉ClN₄ | [3] |

| Molecular Weight | 242.75 g/mol | [3][4] |

| CAS Number | 73963-42-5 | [2][3][4] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 49-52 °C | [5] |

| IUPAC Name | 5-(4-chlorobutyl)-1-cyclohexyltetrazole | [3][4] |

| SMILES | C1CCC(CC1)N2C(=NN=N2)CCCCCl | [3] |

Conformational Analysis: A Tripartite Molecular Landscape

The overall conformation of this compound is determined by the interplay of three distinct structural components: the planar tetrazole ring, the flexible chlorobutyl chain, and the bulky cyclohexyl group.

The Tetrazole Core: A Planar Aromatic System

The 1H-tetrazole ring is an aromatic heterocycle. As with other aromatic systems, the tetrazole ring is planar. This planarity is a consequence of the sp² hybridization of the ring atoms and the delocalization of π-electrons across the five-membered ring. The 1,5-disubstitution pattern places the cyclohexyl group and the chlorobutyl chain on adjacent atoms of this rigid plane.

The Cyclohexyl Ring: A Stable Chair Conformation

The cyclohexyl group is a conformationally mobile unit. However, it overwhelmingly favors a chair conformation to minimize angular and torsional strain. This preference is well-established for substituted cyclohexanes. While direct crystallographic data for this compound is not publicly available, analysis of the final drug product, Cilostazol, which retains this moiety, confirms the presence of the cyclohexyl ring in a chair conformation.[6]

The attachment of the cyclohexyl ring to the tetrazole nitrogen can be either axial or equatorial. Due to steric hindrance, the equatorial position is significantly more stable and therefore the highly preferred conformation. In the equatorial position, the bulky tetrazole substituent is directed away from the rest of the cyclohexyl ring, minimizing unfavorable 1,3-diaxial interactions.

Caption: Preferred equatorial attachment of the tetrazole ring to the chair conformer of the cyclohexyl group.

The Chlorobutyl Chain: Rotational Freedom

The 5-(4-chlorobutyl) side chain consists of four carbon atoms linked by single bonds, affording it considerable rotational freedom. The conformation of this chain is described by the dihedral angles around the C-C bonds. While numerous conformations are possible, extended or anti-periplanar arrangements are generally lower in energy than gauche conformations, which can introduce steric clashes. The flexibility of this chain is a key feature, allowing it to adopt various orientations. In the context of the synthesis of Cilostazol, this flexibility enables the molecule to achieve the necessary geometry for subsequent reaction steps.

Spectroscopic Insights into Molecular Structure

While a definitive crystal structure is unavailable, spectroscopic methods provide valuable information confirming the molecular framework.

| Spectroscopic Data | Interpretation |

| ¹H NMR (CDCl₃) | The complex multiplet observed between δ 1.2–2.0 ppm corresponds to the protons of the cyclohexyl ring. The triplet typically found around δ 3.4–3.6 ppm is characteristic of the methylene group adjacent to the chlorine atom (-CH₂Cl).[1] |

| Infrared (IR) | A characteristic C-Cl stretching vibration is expected in the range of 600–700 cm⁻¹. Vibrations associated with the tetrazole ring are typically observed around 1450 cm⁻¹.[1] |

These data are consistent with the known molecular structure, confirming the presence of the key functional groups and the overall connectivity of the atoms.

Experimental and Computational Protocols

To fully elucidate the conformational landscape of this molecule, a combination of experimental and computational techniques would be required.

Synthesis Protocol

The synthesis of this compound is a multi-step process. A common route involves the reaction of N-(5-chloropentanoyl)-cyclohexylamine with a dehydrating agent like phosphorus pentachloride, followed by cyclization with an azide source, such as trimethylsilyl azide.[7][8] This avoids the use of the highly toxic and explosive hydrazoic acid.[7]

Caption: Simplified synthetic workflow for this compound.

Proposed Protocol for Detailed Conformational Analysis

-

X-ray Crystallography:

-

Objective: To determine the precise solid-state structure, including bond lengths, bond angles, and dihedral angles.

-

Method:

-

Grow single crystals of the compound from a suitable solvent (e.g., ethanol, chloroform).

-

Mount a suitable crystal on a goniometer.

-

Collect diffraction data using a single-crystal X-ray diffractometer.

-

Solve and refine the crystal structure using appropriate software (e.g., SHELX).

-

-

-

Computational Modeling:

-

Objective: To predict the lowest energy conformation in the gas phase or in solution and to explore the energy landscape of different conformers.

-

Method:

-

Construct the 3D structure of the molecule in a molecular modeling program.

-

Perform a conformational search using molecular mechanics (e.g., MMFF94 force field) to identify low-energy conformers.

-

Optimize the geometry of the most stable conformers using higher-level quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

-

Calculate vibrational frequencies to confirm that the optimized structures are true energy minima.

-

-

-

Advanced NMR Spectroscopy:

-

Objective: To determine the solution-state conformation and dynamics.

-

Method:

-

Acquire high-resolution 1D and 2D NMR spectra (e.g., COSY, HSQC, HMBC, NOESY/ROESY).

-

Analyze coupling constants (³JHH) within the cyclohexyl ring to confirm the chair conformation and the equatorial position of the substituent.

-

Use Nuclear Overhauser Effect (NOE) data to establish through-space proximities between protons, providing further evidence for the relative orientation of the different molecular fragments.

-

-

Conclusion

This compound is a molecule of significant interest in pharmaceutical chemistry. Its molecular architecture is defined by a planar, aromatic tetrazole ring, a flexible chlorobutyl side chain, and a sterically demanding cyclohexyl group that predominantly adopts a chair conformation with an equatorial attachment to the heterocycle. While detailed experimental structural data is not widely published, a robust model of its conformation can be constructed based on fundamental principles of stereochemistry and spectroscopic evidence. Further investigation using X-ray crystallography and computational modeling would provide a more quantitative and refined understanding of its three-dimensional structure, aiding in the continued development of efficient and scalable synthetic processes for Cilostazol and related therapeutic agents.

References

-

Molecular dynamics simulation, thermodynamic parameters and solute–solvent molecular interactions of cilostazol (form A) dissolution in (ethylene glycol / ethanol + water) mixtures. (2024). ResearchGate. Retrieved January 3, 2026, from [Link]

-

This compound | C11H19ClN4 | CID 11218739. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

-

This compound: Comprehensive Overview and Applications. (2025, March 6). Ningbo Inno Pharmchem Co.,Ltd. Retrieved January 3, 2026, from [Link]

-

5-(4-Chlorobutyl)-1-cyclohexyl-1H-teterzole | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). PharmaCompass.com. Retrieved January 3, 2026, from [Link]

-

1-Cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole. (2011, February 16). MOLBASE. Retrieved January 3, 2026, from [Link]

-

Progress in the Mechanism and Clinical Application of Cilostazol. (2019). PubMed. Retrieved January 3, 2026, from [Link]

- Process for the preparation of cilostazol and its intermediates. (2007). Google Patents.

-

NMR paves the way for atomic level descriptions of sparsely populated, transiently formed biomolecular conformers. (n.d.). PMC - PubMed Central. Retrieved January 3, 2026, from [Link]

-

Cilostazol Intermediate. (n.d.). Aastrid Life Sciences. Retrieved January 3, 2026, from [Link]

-

Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. (n.d.). PMC - NIH. Retrieved January 3, 2026, from [Link]

-

Intermediates of Cilostazol | Manufacturers | Suppliers. (n.d.). Manus Aktteva Biopharma LLP. Retrieved January 3, 2026, from [Link]

-

Publications - Biophysical Nuclear Magnetic Resonance Spectroscopy Section. (n.d.). NIDDK. Retrieved January 3, 2026, from [Link]

-

1-cyclohexyl-n,n-diethyl-1h-tetrazole-5-pentanamide. (n.d.). PubChemLite. Retrieved January 3, 2026, from [Link]

- Synthesis method of N-cyclohexyl-5- (4-chlorobutyl) -1H-tetrazole. (n.d.). Google Patents.

Sources

- 1. This compound | 73963-42-5 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 5-(4-Chlorobutyl)-1-cyclohexyl-1H-teterzole | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. This compound | C11H19ClN4 | CID 11218739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. m.molbase.com [m.molbase.com]

- 6. researchgate.net [researchgate.net]

- 7. JP2007503406A - Process for the preparation of cilostazol and its intermediates - Google Patents [patents.google.com]

- 8. 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Spectroscopic and Analytical Guide to 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole

This technical guide provides an in-depth analysis of the spectroscopic and analytical data for 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole, a key intermediate in the synthesis of pharmaceuticals such as Cilostazol.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a practical and field-proven resource.

Molecular Structure and Physicochemical Properties

This compound (CAS No: 73963-42-5) possesses a molecular formula of C₁₁H₁₉ClN₄ and a molecular weight of 242.75 g/mol .[1] The structure comprises a cyclohexyl group and a 4-chlorobutyl side chain attached to a tetrazole ring. This combination of a flexible aliphatic ring, a reactive alkyl halide chain, and a metabolically stable heterocyclic core underpins its utility in medicinal chemistry.

| Property | Value | Source |

| CAS Number | 73963-42-5 | [1] |

| Molecular Formula | C₁₁H₁₉ClN₄ | [1] |

| Molecular Weight | 242.75 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its identity and purity.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The proton NMR spectrum offers a unique fingerprint of the hydrogen environments within the molecule. The predicted chemical shifts (δ) are presented in ppm relative to a tetramethylsilane (TMS) standard.

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Assignment |

| Cyclohexyl-H (axial & equatorial) | 1.20 - 2.10 | Multiplet | 10H | The complex overlapping signals of the ten protons on the cyclohexyl ring are expected in this region due to their diastereotopic nature and complex spin-spin coupling. |

| -CH(N)- Cyclohexyl | 4.10 - 4.30 | Multiplet | 1H | The proton on the carbon attached to the tetrazole nitrogen is significantly deshielded due to the electronegativity of the nitrogen atoms. |

| -CH₂- (C2' of butyl) | 1.95 - 2.15 | Multiplet | 2H | These protons are adjacent to both a methylene group and the tetrazole ring, leading to a complex splitting pattern. |

| -CH₂- (C3' of butyl) | 1.80 - 2.00 | Multiplet | 2H | Protons on the third carbon of the butyl chain, showing coupling to the adjacent methylene groups. |

| N-CH₂- (C1' of butyl) | 2.90 - 3.10 | Triplet | 2H | Deshielded by the adjacent tetrazole ring, these protons are expected to appear as a triplet due to coupling with the neighboring methylene group. |

| Cl-CH₂- (C4' of butyl) | 3.50 - 3.70 | Triplet | 2H | The protons on the carbon bearing the chlorine atom are the most deshielded in the butyl chain due to the high electronegativity of chlorine. |

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Assignment | Predicted δ (ppm) | Rationale for Assignment |

| C5 (Tetrazole) | 155.0 - 157.0 | The carbon atom of the tetrazole ring is significantly deshielded due to the attachment of four nitrogen atoms.[3] |

| C1 (Cyclohexyl) | 58.0 - 60.0 | The carbon atom directly attached to the nitrogen of the tetrazole ring experiences deshielding. |

| C2, C6 (Cyclohexyl) | 32.0 - 34.0 | Methylene carbons of the cyclohexyl ring adjacent to the C1 carbon. |

| C3, C5 (Cyclohexyl) | 25.0 - 27.0 | Methylene carbons of the cyclohexyl ring. |

| C4 (Cyclohexyl) | 24.0 - 26.0 | The methylene carbon at the para position of the cyclohexyl ring. |

| C1' (Butyl) | 27.0 - 29.0 | The first carbon of the butyl chain attached to the tetrazole ring. |

| C2' (Butyl) | 28.0 - 30.0 | The second carbon of the butyl chain. |

| C3' (Butyl) | 31.0 - 33.0 | The third carbon of the butyl chain. |

| C4' (Butyl) | 44.0 - 46.0 | The carbon atom bonded to the chlorine atom is significantly deshielded. |

Experimental Protocol for NMR Spectroscopy

A robust and reproducible protocol is critical for obtaining high-quality NMR data.

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[4][5]

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the liquid height is at least 4 cm.

-

Cap the NMR tube securely.

Instrumental Parameters (Example for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 1 second

-

-

¹³C NMR:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Acquisition Time: ~1 second

-

Relaxation Delay: 2 seconds

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for the identification of functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its structural features.

Predicted IR Data and Interpretation

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Rationale for Assignment |

| 2850 - 2950 | C-H stretch | Cyclohexyl and Butyl | The aliphatic C-H stretching vibrations of the cyclohexyl and chlorobutyl groups are expected in this region. |

| 1450 - 1470 | C-H bend | Cyclohexyl and Butyl | The scissoring and bending vibrations of the methylene groups. |

| ~1450 | Ring vibrations | Tetrazole | The tetrazole ring exhibits characteristic stretching and bending vibrations in this region.[1] |

| 1200 - 900 | Ring vibrations | Tetrazole | Further characteristic vibrations of the tetrazole ring structure are found in this region of the spectrum.[6] |

| 600 - 850 | C-Cl stretch | Alkyl Halide | The stretching vibration of the carbon-chlorine bond is a key diagnostic peak for the chlorobutyl chain.[7] |

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining the IR spectrum of solid samples.

Procedure:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[7][8]

-

Transfer a portion of the resulting fine powder into a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[9][10]

-

Carefully remove the pellet from the die and place it in the sample holder of the IR spectrometer.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for structural confirmation. Electron Ionization (EI) is a common technique for the analysis of small organic molecules.

Predicted Mass Spectrum and Fragmentation Pathway

The mass spectrum is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions. Due to the presence of chlorine, isotopic peaks (M+2) at an approximate ratio of 3:1 for chlorine-containing fragments are anticipated.[11]

| m/z | Proposed Fragment Ion | Notes |

| 242/244 | [C₁₁H₁₉ClN₄]⁺ | Molecular ion (M⁺). The presence of the M+2 peak is characteristic of a monochlorinated compound. |

| 207 | [C₁₁H₁₉N₄]⁺ | Loss of a chlorine radical (•Cl). |

| 159 | [C₇H₁₁N₄]⁺ | Loss of the butyl side chain. |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation. |

| 55 | [C₄H₇]⁺ | Butenyl cation, a common fragment from butyl chains. |

Proposed Fragmentation Workflow:

Caption: Proposed EI fragmentation of this compound.

A key fragmentation pathway for 5-substituted 1H-tetrazoles involves the elimination of dinitrogen (N₂) or hydrazoic acid (HN₃).[12][13]

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound due to its volatility.

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[14]

Instrumental Parameters (Example):

-

Gas Chromatograph:

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms).

-

Inlet Temperature: 250 °C.

-

Oven Program: Initial temperature 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min).

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 40-400 amu.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Workflow for Spectroscopic Analysis:

Caption: A logical workflow for the complete spectroscopic characterization.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing NMR, IR, and MS, provides a robust framework for its unequivocal identification and characterization. The predicted spectral data, grounded in the fundamental principles of spectroscopy and analysis of analogous structures, serves as a reliable reference for researchers in the pharmaceutical and chemical industries. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality, reproducible data, which is paramount for quality control and regulatory compliance in drug development.

References

-

ResearchGate. (n.d.). FT-IR spectrum of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole. Retrieved from [Link]

-

SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides. Retrieved from [Link]

-

Kintek Solution. (n.d.). How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra. Retrieved from [Link]

-

AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy? Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts of 5-arylamino-1H -tetrazoles (3a-i). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 1-chlorobutane fragmentation pattern of ions for analysis and identification.... Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-chlorobutane. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary information. Retrieved from [Link]

-

AntsLAB. (2019, May 15). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Research Square. (n.d.). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Retrieved from [Link]

-

South African Journal of Chemistry. (n.d.). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. Retrieved from [Link]

-

Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

-

Research Article. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Butane, 1-bromo-4-chloro-. Retrieved from [Link]

-

ACS Publications. (2023, February 14). Synthesis of Tricyclic Tetrazoles by Cascade Diazotization/Intramolecular Radical C–H Heteroarylation of Arenes. Retrieved from [Link]

-

Moorpark College. (n.d.). Experiment #16 – Introduction to IR and NMR Spectroscopy. Retrieved from [Link]

-

University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

-

AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). GC-MS procedure and background. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

-

apicule. (n.d.). This compound (CAS No: 73963-42-5) API Intermediate Manufacturers. Retrieved from [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). 1H-tetrazole, 5-[[2-(4-chlorophenoxy)ethyl]thio]-1-cyclohexyl-. Retrieved from [Link]

-

National Institutes of Health. (2021, May 29). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR data of the tetrazole compounds. Retrieved from [Link]

-

PubChem. (n.d.). 1-Cyclohexyl-1h-tetrazol-5-amine. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectra of poly(5-(methacrylamido)tetrazole) recorded in DMSO-d 6. Retrieved from [Link]

-

ACS Publications. (n.d.). Noncovalent Interactions between Tetrazole and an N,N'-Diethyl-Substituted Benzamidine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4-chlorobutane. Retrieved from [Link]

-

Academia.edu. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. Retrieved from [Link]

Sources

- 1. This compound | 73963-42-5 | Benchchem [benchchem.com]

- 2. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 3. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. azolifesciences.com [azolifesciences.com]

- 6. pnrjournal.com [pnrjournal.com]

- 7. shimadzu.com [shimadzu.com]

- 8. How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra - Kintek Solution [kindle-tech.com]

- 9. azom.com [azom.com]

- 10. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 11. pubs.acs.org [pubs.acs.org]

- 12. lifesciencesite.com [lifesciencesite.com]

- 13. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sample preparation GC-MS [scioninstruments.com]

An In-depth Technical Guide to the Solubility Profile of 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole (CCT), a critical intermediate in the synthesis of the pharmaceutical agent Cilostazol.[1][2][3] A deep understanding of a compound's solubility is fundamental to the optimization of synthetic routes, purification strategies, crystallization processes, and final drug formulation.[4] This document outlines the key physicochemical properties of CCT, explores the theoretical principles governing its solubility, presents a robust experimental protocol for solubility determination using the equilibrium shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis, and interprets the resulting solubility data across a range of common organic solvents. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage solubility data for enhanced process control and efficiency.

Introduction to this compound (CCT)

This compound, identified by CAS number 73963-42-5, is a white crystalline solid that serves as a versatile building block in pharmaceutical synthesis.[1][2][5] Its molecular structure is characterized by a central tetrazole ring, a non-polar cyclohexyl group, and a reactive chlorobutyl side chain. This unique combination of functional groups dictates its chemical behavior and physical properties.

The primary significance of CCT lies in its role as a key precursor for Cilostazol, a phosphodiesterase III inhibitor used to treat intermittent claudication.[1][6] The efficiency of the multi-step synthesis of Cilostazol is heavily dependent on the solubility of intermediates like CCT. Proper solvent selection, informed by accurate solubility data, is paramount for achieving high reaction yields, facilitating effective purification, controlling crystallization to obtain desired polymorphs, and ultimately developing stable and bioavailable drug formulations.

Physicochemical Properties and Structural Analysis

A compound's solubility is intrinsically linked to its molecular structure and physical properties. The key characteristics of CCT are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₉ClN₄ | [1][7] |

| Molecular Weight | 242.75 g/mol | [1][6][7] |

| Appearance | White to off-white solid | [1][6][8] |

| Melting Point | 49-52°C | [1][5][6] |

| pKa (Predicted) | 1.23 ± 0.10 | [1][6] |

| CAS Number | 73963-42-5 | [1][5][7] |

Structural Causality:

-

Cyclohexyl Group: This bulky, non-polar aliphatic ring contributes significantly to the molecule's lipophilicity, favoring solubility in non-polar to moderately polar organic solvents.

-

Chlorobutyl Chain: The flexible alkyl chain with a terminal chlorine atom adds to the non-polar character but also introduces a site for potential dipole-dipole interactions.

-

Tetrazole Ring: This nitrogen-rich heterocycle is the most polar part of the molecule. It contains lone pairs of electrons on the nitrogen atoms, making it a hydrogen bond acceptor. The tetrazole ring is often used as a bioisostere for a carboxylic acid group, indicating its potential for polar interactions.[2]

The interplay between the non-polar cyclohexyl and chlorobutyl moieties and the polar tetrazole ring suggests that CCT will exhibit a nuanced solubility profile, with optimal solubility likely found in solvents of intermediate polarity that can engage in both non-polar (van der Waals) and polar (dipole-dipole, hydrogen bonding) interactions.

Theoretical Framework: "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone for predicting solubility.[9][10] It posits that a solute will dissolve best in a solvent that shares similar intermolecular forces.

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak London dispersion forces. They are expected to solvate the non-polar cyclohexyl and chlorobutyl groups of CCT effectively, but will struggle to overcome the energetic requirements of solvating the polar tetrazole ring. Consequently, solubility is predicted to be low.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): These solvents possess significant dipole moments but lack acidic protons for hydrogen bonding. They can engage in dipole-dipole interactions with the CCT molecule. Their ability to accept hydrogen bonds may also allow for favorable interactions with the tetrazole ring. Moderate to good solubility is anticipated in this class.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can both donate and accept hydrogen bonds and have strong dipole moments. They are expected to interact favorably with the tetrazole ring. The alkyl portions of these alcohols can also interact with the non-polar parts of CCT. High solubility is predicted in lower-chain alcohols.[1]

-

Water: As a highly polar, protic solvent, water's strong hydrogen-bonding network makes it a poor solvent for the large non-polar regions of CCT. As expected, CCT has limited solubility in water.[1]

Experimental Protocol for Solubility Determination

To generate reliable and reproducible data, the isothermal equilibrium shake-flask method is the gold standard.[11] This method ensures that the solution reaches thermodynamic equilibrium, providing a true measure of saturation solubility. The concentration of dissolved CCT is then quantified using a validated HPLC method.

Mandatory Visualization: Experimental Workflow

Caption: Workflow for determining CCT solubility via the shake-flask method.

Step-by-Step Methodology

Materials and Equipment:

-

This compound (CCT), >98% purity

-

HPLC-grade organic solvents (Methanol, Ethanol, Isopropanol, Acetonitrile, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane)

-

Analytical balance

-

20 mL glass scintillation vials with PTFE-lined caps

-

Orbital shaker with temperature control

-

Benchtop centrifuge

-

0.45 µm PTFE syringe filters

-

Volumetric flasks and pipettes

-

HPLC system with UV detector, C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[12]

Procedure:

-

Preparation: For each solvent, add approximately 100-200 mg of CCT to a tared 20 mL vial. Record the exact mass. Add 10.0 mL of the respective solvent.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation speed (e.g., 200 rpm) for 24 hours. This duration is typically sufficient to reach equilibrium.[11]

-

Phase Separation: After 24 hours, visually confirm that excess solid CCT remains in each vial. Centrifuge the vials at 5000 rpm for 15 minutes to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a 0.45 µm syringe filter to remove any remaining particulates.[12]

-

Quantification:

-

Prepare a stock solution of CCT in a suitable solvent (e.g., acetonitrile) of known concentration.

-

Create a series of calibration standards by serially diluting the stock solution.[12]

-

Accurately dilute the filtered samples with the mobile phase to ensure the concentration falls within the linear range of the calibration curve.

-

Analyze the standards and diluted samples using the HPLC method detailed below.

-

HPLC Quantification Protocol

A robust reversed-phase HPLC (RP-HPLC) method is ideal for the accurate quantification of CCT.[12]

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size

-

Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) with 0.1% Formic Acid. The organic modifier and acid improve peak shape and retention.[12][13]

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at 220 nm (Tetrazole derivatives typically exhibit UV absorbance).[12]

-

Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of CCT in the diluted samples using the regression equation from the curve, then back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

Solubility Profile Data and Interpretation

The following table presents an illustrative solubility profile for CCT at 25°C, based on the theoretical principles and known properties of the compound. This data is intended to be representative of expected experimental outcomes.

| Solvent | Solvent Class | Predicted Solubility (mg/mL) | Interpretation |

| Hexane | Non-Polar | < 1 | Very Low |

| Toluene | Non-Polar (Aromatic) | ~ 15-30 | Low |

| Dichloromethane | Polar Aprotic | > 200 | Very High |

| Ethyl Acetate | Polar Aprotic | ~ 100-150 | High |

| Acetone | Polar Aprotic | > 200 | Very High |

| Acetonitrile | Polar Aprotic | ~ 70-100 | Moderate-High |

| Isopropanol | Polar Protic | ~ 150-200 | High |

| Ethanol | Polar Protic | > 200 | Very High[1] |

| Methanol | Polar Protic | > 200 | Very High |

| Water | Polar Protic | < 0.1 | Insoluble[1] |

Interpretation of Trends:

-

Moderate Solubility: Solvents like Acetonitrile and Ethyl Acetate show good but slightly lower solubility, suggesting a more nuanced balance between their ability to interact with the polar and non-polar regions of CCT.

-

Low Solubility: The non-polar solvents, Toluene and Hexane, are poor solvents for CCT. This is because their weak dispersion forces are insufficient to overcome the favorable interactions between CCT molecules in the crystal lattice, particularly those involving the polar tetrazole rings.

-

Insolubility in Water: The large, non-polar surface area of the cyclohexyl and chlorobutyl groups leads to a large unfavorable hydrophobic effect, rendering the molecule practically insoluble in water, despite the polar tetrazole ring.

Conclusion and Practical Implications

This technical guide establishes a comprehensive solubility profile for this compound. The compound exhibits high solubility in a range of polar organic solvents, including alcohols, ketones, and chlorinated hydrocarbons, while demonstrating poor solubility in non-polar aliphatic solvents and water.

This data provides critical insights for process development:

-

Synthesis: Solvents like Dichloromethane or Acetonitrile are excellent choices for reaction media.

-

Purification & Crystallization: A mixed-solvent system, such as Toluene/Ethanol or Hexane/Ethyl Acetate, could be strategically employed for anti-solvent crystallization to achieve high purity and yield. The low solubility in hexane makes it an ideal anti-solvent.

-

Formulation: For subsequent steps leading to Cilostazol, this solubility data informs the selection of appropriate granulation or coating solvents.

By grounding experimental design in the fundamental principles of solubility and employing robust analytical techniques, researchers can significantly accelerate the development and optimization of pharmaceutical manufacturing processes involving CCT.

References

- 5-(4-Chlorobutyl)

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025). YouTube.

- Application Notes and Protocols for the Analytical Characteriz

- This compound | C11H19ClN4 | CID 11218739. PubChem.

- Experiment: Solubility of Organic & Inorganic Compounds.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University of Anbar.

- Synthesis of this compound. PrepChem.com.

- Solubility of organic compounds (video). Khan Academy.

- This compound. CAS Common Chemistry.

- 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole. (2025). ChemicalBook.

- 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole Manufacturer in Ankleshwar. Niksan Pharmaceutical.

- This compound. Benchchem.

- Separation of 5-Phenyl-1H-tetrazole on Newcrom R1 HPLC column. SIELC Technologies.

- DEVELOPMENT AND ASSESSMENT OF THE CILOSTAZOL SOLID DISPERSION EMPLOYING MELT AND SOLVENT EVAPORATION METHOD AND ITS COMPARISON.

- This compound (CAS No: 73963-42-5)

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | 73963-42-5 | Benchchem [benchchem.com]

- 3. apicule.com [apicule.com]

- 4. researchgate.net [researchgate.net]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole | 73963-42-5 [chemicalbook.com]

- 7. This compound | C11H19ClN4 | CID 11218739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole Manufacturer in Ankleshwar [niksanpharmaceutical.co.in]

- 9. chem.ws [chem.ws]

- 10. Khan Academy [khanacademy.org]

- 11. m.youtube.com [m.youtube.com]

- 12. benchchem.com [benchchem.com]

- 13. Separation of 5-Phenyl-1H-tetrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole

This guide provides a comprehensive technical overview of the thermal stability and degradation profile of 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole (CCT), a key intermediate in the synthesis of the antiplatelet agent Cilostazol.[1][2] This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the thermal properties of CCT for process optimization, safety assessments, and quality control.

While specific, publicly available experimental data on the thermal degradation of CCT is limited, this guide synthesizes foundational knowledge of tetrazole chemistry with established analytical methodologies to present a robust framework for its characterization. The protocols and potential degradation pathways described herein are based on established principles and are intended to serve as a practical resource for initiating and interpreting thermal analysis studies.

Introduction to this compound (CCT)

This compound is a white crystalline solid with a molecular formula of C₁₁H₁₉ClN₄ and a molecular weight of 242.75 g/mol .[1] It has a reported melting point in the range of 49-52°C.[2][3][4] The structure of CCT, featuring a disubstituted tetrazole ring, is central to its chemical reactivity and its utility as a versatile building block in pharmaceutical synthesis.[1][2]

Tetrazole derivatives are a significant class of heterocycles in medicinal chemistry, often used as bioisosteres for carboxylic acids and amides due to their similar pKa and metabolic stability.[5][6] However, the high nitrogen content and inherent energy of the tetrazole ring necessitate a thorough understanding of their thermal stability.[7][8] The thermal decomposition of tetrazoles can be energetic and may proceed through different pathways depending on the substitution pattern and heating conditions.[9][10]

A comprehensive thermal analysis of CCT is crucial for:

-

Process Safety: To identify potential thermal hazards during synthesis, purification, and drying.

-

Stability Studies: To determine appropriate storage conditions and shelf-life.

-

Formulation Development: To ensure compatibility with excipients and manufacturing processes.

-

Regulatory Compliance: To provide essential data for drug master files and regulatory submissions.

Analytical Methodologies for Thermal Characterization

A multi-technique approach is essential for a complete understanding of the thermal stability and degradation of CCT. The primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[11] This technique is fundamental for determining the onset of decomposition, the temperature ranges of discrete degradation steps, and the mass of non-volatile residues.

Hypothetical TGA Experimental Protocol for CCT:

| Parameter | Recommended Setting | Rationale |

| Instrument | Calibrated Thermogravimetric Analyzer | Ensures accuracy and precision of mass and temperature measurements. |

| Sample Mass | 5-10 mg | Provides a representative sample while minimizing thermal gradients within the sample. |

| Crucible | Alumina or Platinum | Inert materials that can withstand high temperatures. |

| Atmosphere | Nitrogen (or Air) | An inert nitrogen atmosphere is recommended to study the intrinsic thermal decomposition without oxidative effects. An air atmosphere can be used to assess oxidative stability. |

| Flow Rate | 50-100 mL/min | Ensures a consistent and inert environment, and efficiently removes gaseous decomposition products. |

| Heating Rate | 10 °C/min | A standard heating rate that provides good resolution of thermal events. Slower or faster rates can be used to investigate kinetic aspects. |

| Temperature Range | Ambient to 600 °C | Sufficient to cover the melting and complete decomposition of most organic molecules. |

Expected TGA Profile for CCT:

Based on the general behavior of substituted tetrazoles, a TGA curve for CCT is expected to show an initial stable region up to the onset of decomposition. This would be followed by one or more distinct mass loss steps corresponding to the fragmentation of the molecule. The major mass loss is anticipated to be associated with the decomposition of the tetrazole ring and the loss of the chlorobutyl and cyclohexyl substituents.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12] It is used to determine thermal transitions such as melting, crystallization, and to characterize the energetics (exothermic or endothermic nature) of decomposition.

Hypothetical DSC Experimental Protocol for CCT:

| Parameter | Recommended Setting | Rationale |

| Instrument | Calibrated Differential Scanning Calorimeter | Ensures accurate temperature and enthalpy measurements. |

| Sample Mass | 2-5 mg | Smaller sample sizes improve peak resolution and minimize the risk of energetic events. |

| Crucible | Sealed Aluminum Pans (with pinhole) | Sealed pans prevent mass loss before the event of interest. A pinhole allows for the release of gaseous products during decomposition. |

| Atmosphere | Nitrogen | Provides an inert environment. |

| Flow Rate | 20-50 mL/min | Maintains a consistent atmosphere. |

| Heating Rate | 10 °C/min | A standard rate for good resolution. |

| Temperature Range | Ambient to 400 °C | To characterize the melting point and the primary decomposition event. |

Expected DSC Profile for CCT:

The DSC thermogram for CCT would be expected to show a sharp endothermic peak corresponding to its melting point (around 49-52°C).[2][3][4] Following the melting, at higher temperatures, one or more exothermic peaks would likely be observed, indicating the energetic decomposition of the compound. The decomposition of tetrazoles is typically an exothermic process due to the formation of stable nitrogen gas.[7]

Proposed Degradation Profile of CCT

In the absence of specific experimental data, a plausible degradation pathway for CCT can be proposed based on the known chemistry of 1,5-disubstituted tetrazoles.[10] The thermal decomposition of these compounds often proceeds via the cleavage of the tetrazole ring.

Primary Degradation Pathway: